![molecular formula C15H20N2O2 B4584113 1-butyl-5-oxo-N-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4584113.png)
1-butyl-5-oxo-N-phenyl-3-pyrrolidinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including structures similar to 1-butyl-5-oxo-N-phenyl-3-pyrrolidinecarboxamide, typically involves reactions such as the transamination of enaminones. For example, Ostrowska et al. (1999) described the reaction of certain pyrrolidine triones with difunctional bases leading to tautomeric Schiff bases and enaminones, which are key intermediates in the synthesis of pyrrolidine derivatives (Ostrowska et al., 1999).
Molecular Structure Analysis
The molecular structure and conformation of solvated pyrrolidine-2-carboxamide derivatives have been studied through X-ray analysis and molecular orbital methods, providing insights into the crystal structure and molecular conformation of these compounds. For instance, Banerjee et al. (2002) explored the structure of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, highlighting its planar ring and substituted oxo-pyrrolidine moiety (Banerjee et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of pyrrolidine derivatives often involves cyclization reactions, as demonstrated by Shahriari et al. (2022), who developed a synthesis of pyrrolidin-5-one-2-carboxamides through the cyclization of N-substituted-2-alleneamides, offering a pathway to generate these compounds efficiently (Shahriari et al., 2022).
Scientific Research Applications
Crystal Structure and Molecular Conformation
1-butyl-5-oxo-N-phenyl-3-pyrrolidinecarboxamide has been a subject of interest in studies focusing on its crystal structure and molecular conformation. For instance, research on a similar compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, demonstrated its potential as an antineoplastic agent. X-ray analysis and molecular orbital methods were used to study its structure, revealing details like planarity and intermolecular hydrogen bonds, contributing to the understanding of its biological activity (Banerjee et al., 2002).
Potential Anti-HIV Properties
Compounds structurally related to 1-butyl-5-oxo-N-phenyl-3-pyrrolidinecarboxamide have been explored for their potential anti-HIV properties. Research on 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a compound with a similar structure, indicated its potential as a non-nucleoside reverse transcriptase inhibitor for HIV-1, showcasing the therapeutic applications of such compounds (Tamazyan et al., 2007).
Application in Catalysis
The use of 1-butyl-5-oxo-N-phenyl-3-pyrrolidinecarboxamide-related compounds in catalysis has been investigated, particularly in enantioselective reactions. For example, a study on Cr(III)(salen)Cl catalyzed reactions involving similar compounds demonstrated their effectiveness in producing enantioenriched 1H-pyrrol-2(3H)-one derivatives, which are significant in asymmetric synthesis (Yang et al., 2009).
In Polyamide Synthesis
1-butyl-5-oxo-N-phenyl-3-pyrrolidinecarboxamide analogs have been employed in the synthesis of new polyamides. Research involving similar compounds led to the creation of polyamides with exceptional solubility and thermal stability, showcasing the role of these compounds in advanced polymer science (Liaw et al., 2000).
Antibacterial Drug Development
Compounds structurally related to 1-butyl-5-oxo-N-phenyl-3-pyrrolidinecarboxamide have been synthesized as potential antibacterial drugs. Studies involving derivatives of this compound have indicated moderate to good activity against various microbes, highlighting its importance in the development of new antibacterial agents (Devi et al., 2018).
properties
IUPAC Name |
1-butyl-5-oxo-N-phenylpyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-3-9-17-11-12(10-14(17)18)15(19)16-13-7-5-4-6-8-13/h4-8,12H,2-3,9-11H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELCXWZTDKVLBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-5-oxo-N-phenylpyrrolidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.